molecular formula C17H14ClN3OS2 B6519474 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895477-10-8

3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6519474
CAS No.: 895477-10-8
M. Wt: 375.9 g/mol
InChI Key: CPZKURJPANAXAD-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a heterocyclic compound featuring a propanamide backbone linked to two distinct aromatic systems: a 4-chlorophenylsulfanyl group and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZKURJPANAXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazole moiety linked to a pyridine ring and a 4-chlorophenyl sulfanyl group. Its molecular formula is C14H12ClN3SC_{14}H_{12}ClN_3S, with a molar mass of approximately 285.78 g/mol.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. One study evaluated its impact on nitric oxide (NO) production in mouse RAW264.7 macrophages induced by lipopolysaccharides (LPS). The results indicated that at a concentration of 6.0 μM, the compound inhibited NO secretion by approximately 52.19% compared to the control, while the reference standard, pyrrolidine dithiocarbamate (PDTC), showed a 68.32% inhibition rate .

Compound Concentration (μM) NO Inhibition (%)
Title Compound6.052.19 ± 0.37
PDTC3068.32 ± 2.69

This suggests that the compound may possess therapeutic potential for treating inflammatory disorders by modulating NO production.

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways .

In one study, thiazole derivatives were shown to exhibit significant growth-inhibitory effects on cancer cell lines, with some compounds achieving IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups, such as the chlorophenyl group in our compound, enhances its cytotoxic properties.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:

  • Nitric Oxide Synthase (NOS) Inhibition : The compound's structure suggests potential interactions with NOS, leading to reduced NO production.
  • Apoptosis Induction : The presence of thiazole and pyridine rings may facilitate interactions with apoptotic pathways, promoting cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar thiazole-based compounds:

  • Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Compounds with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Studies : Research focusing on thiazole compounds indicated their role in reducing inflammation markers in animal models, supporting their use in treating conditions like arthritis and colitis .

Scientific Research Applications

The compound “3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its biological activities, potential therapeutic uses, and the underlying mechanisms of action.

Key Structural Components

ComponentDescription
4-Chlorophenyl GroupEnhances lipophilicity and biological activity
Sulfanyl GroupMay contribute to interaction with biological targets
Pyridin-2-yl ThiazoleKnown for antimicrobial and anticancer properties

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. The thiazole and pyridine derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to increased cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of pathogens. The presence of the thiazole ring is particularly notable for enhancing antibacterial efficacy.

Research Findings:
In vitro studies indicated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Another significant application of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study:
Research published in Pharmacology Reports highlighted that certain thiazole derivatives could reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a promising therapeutic avenue for diseases like rheumatoid arthritis .

Key Mechanisms

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could interact with various receptors, influencing signaling pathways related to inflammation and immune response.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthesis routes, and substituent effects:

Structural Analogues with Sulfanyl Linkages

Compound 7l ()
  • Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
  • Molecular Formula : C₁₆H₁₇N₅O₂S₂
  • Melting Point : 177–178°C
  • Key Differences : Replaces the pyridinyl-thiazole group with an ethoxyphenyl substituent and introduces an oxadiazole-thiol bridge. The oxadiazole ring may enhance metabolic stability compared to the target compound’s simpler thiazole-pyridine system .
Compound 8d ()
  • Structure : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Melting Point : 135–136°C
  • Key Differences: Substitutes the pyridinyl group with a methylphenyl-oxadiazole system.

Compounds with Sulfonyl vs. Sulfanyl Groups

Compound 25 ()
  • Structure : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Molecular Formula : C₁₈H₁₈ClN₅O₃S
  • Melting Point : 178–182°C
  • Key Differences: Replaces the sulfanyl bridge with a sulfonamide (–SO₂–NH–) group.
Compound 7a ()
  • Structure : 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide
  • Molecular Formula : C₂₂H₂₃ClN₄O₄S₂
  • Melting Point : 71–73°C
  • Key Differences : Incorporates a piperidinyl-sulfonyl group and oxadiazole-thiol system. The bulkier piperidine substituent may sterically hinder interactions with enzymatic active sites .

Pyridinyl-Thiazole Derivatives

Compound 27 ()
  • Structure : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Molecular Formula : C₂₀H₂₄ClN₅O₃S
  • Melting Point : 138–142°C
  • Key Differences : Retains the pyridine core but replaces the thiazole with a pyrazole-sulfonamide group. The pyrazole ring’s reduced aromaticity may diminish π-stacking interactions .
Compound from
  • Structure : 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide
  • Molecular Formula : C₁₇H₁₄ClN₃O₃S₂
  • Key Differences : Uses a sulfonyl (–SO₂–) bridge instead of sulfanyl. This modification increases polarity but may reduce passive diffusion across biological membranes .

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